methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a sulfamoyl group. The sulfamoyl moiety is further functionalized with a [1-(4-fluorophenyl)cyclopropyl]methyl chain. Key structural elements include:
- Methyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
- 4-Fluorophenyl substituent: The fluorine atom modulates electronic properties (e.g., electron-withdrawing effects) and may enhance bioavailability.
Properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-24-17(21)13-2-8-16(9-3-13)25(22,23)20-12-18(10-11-18)14-4-6-15(19)7-5-14/h2-9,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNCEOWMYUQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate involves several steps. One common method includes the reaction of 4-fluorophenylcyclopropylmethanol with a sulfamoyl chloride derivative in the presence of a base, followed by esterification with methyl benzoate. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification and Hydrolysis: The ester group in the compound can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness with minimum inhibitory concentrations (MICs) as follows:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 20 µM Escherichia coli 40 µM Pseudomonas aeruginosa 30 µM - Anticancer Potential : Investigations into its anticancer properties are ongoing, with initial findings suggesting that it may inhibit tumor growth through specific molecular interactions.
2. Drug Development
- The compound is being explored as a lead compound for the development of new therapeutic agents targeting bacterial infections and cancer. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
3. Biological Mechanisms
- The mechanism of action involves interaction with specific enzymes or receptors, modulating their activity. This could lead to various biological effects, depending on the target involved.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate against multidrug-resistant strains. Results indicated that the compound effectively inhibited growth in vitro, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute focused on the effects of this compound on cancer cell lines. The study demonstrated that treatment with this compound resulted in significant apoptosis in treated cells compared to controls, highlighting its potential as an anticancer drug .
Mechanism of Action
The mechanism of action of methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the sulfamoyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues from Quinoline-Carbonyl Piperazine Series ()
Compounds C1–C7 (Table 1) share a methyl benzoate backbone but differ in their substituents and core functional groups compared to the target compound:
Key Differences :
- Functional Group Variation: Target compound: Sulfamoyl (-SO₂NH-) linker. C1–C7: Piperazine-linked quinoline-4-carbonyl group (CON-), forming amide bonds instead of sulfonamides .
- Substituent Diversity: C1–C7 feature halogenated (Br, Cl, F), methoxy, methylthio, or trifluoromethyl groups on the quinoline-attached phenyl ring. The target compound replaces the quinoline-piperazine-carbonyl system with a cyclopropane-containing 4-fluorophenyl group.
Impact on Physicochemical Properties :
- Acidity : The sulfonamide proton (pKa ~10–11) is more acidic than amide protons (pKa ~15–20), affecting ionization under physiological conditions.
- Steric Effects : The cyclopropane ring in the target compound imposes spatial constraints absent in C1–C7’s linear substituents.
Data Table: Structural and Analytical Comparison
*Molecular formulas for C1–C7 are inferred from substituent data in .
Biological Activity
Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate, a compound with significant potential in pharmacology, has garnered attention due to its unique structural features and biological activity. This article explores its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18FNO3S
- Molecular Weight : 335.38 g/mol
- SMILES Notation :
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C(F)=C
This compound exhibits its biological effects primarily through the inhibition of certain enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including respiration and acid-base balance. The compound's sulfamoyl group enhances its binding affinity to the active sites of these enzymes, suggesting potential therapeutic applications in conditions such as cancer and metabolic disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related sulfamoyl compounds. For instance, a series of methyl 5-sulfamoyl-benzoates demonstrated significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .
Anticancer Potential
Research focusing on carbonic anhydrase inhibitors has revealed that compounds similar to this compound can selectively inhibit CA IX, an isoform overexpressed in many tumors. One study reported that a related compound exhibited a dissociation constant (Kd) of 0.12 nM for CA IX, demonstrating extremely high binding affinity and selectivity . This suggests that this compound could be developed further for anticancer therapies.
Case Studies
-
Inhibition of Carbonic Anhydrase IX :
- A study evaluated the binding affinity of various sulfamoyl benzoates to CA IX. This compound was included in the analysis, showing promising results in inhibiting tumor growth in vitro.
-
Antimicrobial Testing :
- A comprehensive study synthesized several derivatives of sulfamoyl benzoates and tested their antimicrobial activity against multiple pathogens. The results indicated that modifications to the sulfamoyl group significantly affected the compounds' efficacy against resistant bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Compound | MIC (µg/mL) | Binding Affinity (Kd, nM) | Remarks |
|---|---|---|---|---|
| Antimicrobial | Methyl 5-sulfamoyl-benzoate | 100 - 400 | N/A | Moderate activity against bacteria |
| Anticancer | Methyl 4-({[1-(4-fluorophenyl)... | N/A | 0.12 | High affinity for CA IX |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate, and what parameters critically influence yield?
- Methodological Answer : A stepwise approach is optimal:
Cyclopropane Synthesis : React 4-fluorophenylacetylene with diazomethane or a transition metal catalyst to form the cyclopropyl ring .
Sulfamoylation : Couple the cyclopropylmethylamine intermediate with 4-chlorosulfonylbenzoic acid, followed by esterification using methanol and a coupling agent (e.g., DCC/DMAP) .
- Critical Parameters : Temperature control during cyclopropanation (<0°C to avoid ring-opening), stoichiometric excess of sulfonyl chloride, and anhydrous conditions during esterification. Purification via recrystallization (e.g., ethyl acetate/hexane) improves yield .
Q. What safety precautions should researchers adopt when handling this compound?
- Methodological Answer : While specific toxicology data are unavailable, general protocols for sulfonamides and benzoates apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, flush with water (10–15 min) and consult an ophthalmologist .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Verify cyclopropane protons (δ 0.5–1.5 ppm), sulfonamide NH (δ 7–8 ppm, broad), and ester carbonyl (δ ~165 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹, 1140–1160 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
Q. How are common synthesis impurities identified and quantified?
- Methodological Answer :
- HPLC with UV/Vis Detection : Use C18 columns (e.g., Chromolith®) and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times to reference standards (e.g., unreacted sulfonyl chloride or de-esterified byproducts) .
- LC-MS : Detect trace impurities via exact mass matching.
Advanced Research Questions
Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed during X-ray structure determination?
- Methodological Answer :
- Crystal Growth : Optimize solvent (e.g., ethyl acetate/hexane) and slow evaporation.
- Data Collection : Use high-intensity synchrotron sources for small crystals.
- Refinement : Employ SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned data. Validate with R₁ (≤5%) and wR₂ (≤10%) .
Q. What strategies resolve conflicting bioactivity data across assay conditions?
- Methodological Answer :
- Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation time.
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with SPR (binding affinity) or ITC (thermodynamics).
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
Q. How can structure-activity relationship (SAR) studies evaluate the fluorophenyl cyclopropyl moiety’s role?
- Methodological Answer :
- Analog Synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl; modify cyclopropane to cyclobutane.
- Activity Testing : Compare IC₅₀ in target assays (e.g., kinase inhibition).
- Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to assess steric/electronic effects .
Q. What methods improve solubility for in vitro assays without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
